6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H9BrCl2N2O and a molecular weight of 384.05 . It is known for its unique structure, which includes a bromine atom, a pyridine ring, and a quinoline moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves several stepsThe reaction conditions typically involve the use of bromine and a suitable solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline derivatives or reduction to modify the pyridine ring.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bromine, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The bromine and carbonyl chloride groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:
6-Bromo-2-pyridin-4-ylquinoline-4-carbonyl chloride: Similar structure but with a different position of the pyridine ring.
6-Bromo-2-(pyridin-4-yl)quinoline-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride group
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-bromo-2-pyridin-2-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrClN2O/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMHMLNKZTSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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